Coltramyl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Thiocolchicoside is synthesized through a semi-synthetic route starting from colchicine. The process involves the glycosylation of colchicine to form thiocolchicoside. The reaction conditions typically include the use of glucosyl donors and catalysts to facilitate the glycosylation reaction .

Industrial Production Methods: Industrial production of thiocolchicoside involves large-scale glycosylation reactions under controlled conditions to ensure high yield and purity. The process is optimized to minimize impurities and maximize the efficiency of the glycosylation step .

Analyse Chemischer Reaktionen

Reaktionstypen: Thiocolchicoside durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Thiocolchicoside kann zu Sulfoxiden und Sulfonen oxidiert werden.

Reduktion: Reduktionsreaktionen können Thiocolchicoside in seine entsprechenden Thiol-Derivate umwandeln.

Substitution: Substitutionsreaktionen können an den Methoxy- und Glucosidgruppen stattfinden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Halogenide und Amine.

Hauptprodukte, die gebildet werden:

Oxidation: Sulfoxide und Sulfone.

Reduktion: Thiol-Derivate.

Substitution: Verschiedene substituierte Thiocolchicoside-Derivate.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Thiocolchicoside is recognized for its muscle-relaxing effects and is often prescribed for conditions involving muscle spasms and pain. Its mechanism involves the modulation of neurotransmitter release in the central nervous system, leading to reduced muscle tone and spasticity.

Muscle Relaxation and Pain Management

- Clinical Use : Coltramyl is indicated for painful muscle contractures and has been shown to be effective in managing musculoskeletal pain.

- Combination Therapies : Studies have demonstrated that thiocolchicoside can be effectively combined with other analgesics, such as diclofenac, to enhance pain relief. For instance, a randomized controlled trial found that a combination of intramuscular diclofenac and thiocolchicoside was as effective as administering them separately .

Case Studies and Clinical Trials

Several case studies and clinical trials have documented the efficacy and safety of thiocolchicoside in various patient populations.

Efficacy in Musculoskeletal Pain

A systematic review evaluated the efficacy of thiocolchicoside in treating acute low back pain. The results indicated significant reductions in Visual Analog Scale (VAS) scores compared to placebo or no treatment .

| Study | Population | Intervention | Control | Outcome |

|---|---|---|---|---|

| Desai (2011) | Adults with acute LBP | Thiocolchicoside 4 mg + Aceclofenac 100 mg IM | Aceclofenac IM | Day 7 mean VAS: MD = -0.13 |

| Iliopoulos (2023) | Adults with acute LBP | Thiocolchicoside 4 mg + Diclofenac 75 mg IM | Diclofenac 75 mg IM | 3h VAS: MD = -1.30 |

Adverse Effects

Despite its therapeutic benefits, thiocolchicoside has been associated with adverse effects. A notable case involved a 66-year-old man who experienced seizures after taking thiocolchicoside for muscle contracture . This highlights the importance of monitoring patients for neurological side effects.

Safety Concerns

Recent studies have raised concerns regarding the genotoxic potential of thiocolchicoside metabolites. Preclinical findings suggest that certain metabolites may induce chromosomal damage, prompting regulatory agencies to recommend caution in its systemic use .

- Genotoxicity Risks : The metabolite SL18.0740 showed potential aneugenic properties at therapeutic concentrations, which could pose risks such as teratogenicity and impaired fertility .

- Regulatory Warnings : Due to these findings, thiocolchicoside is recommended only as an adjuvant treatment for specific conditions under careful supervision.

Wirkmechanismus

Thiocolchicoside exerts its effects through antagonism of nicotinic acetylcholine receptors (nAchRs). It also acts as a competitive antagonist of gamma-aminobutyric acid (GABA) A and glycine receptors. These actions result in muscle relaxation and anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Colchicine: The parent compound from which thiocolchicoside is derived. It has anti-inflammatory properties but lacks the muscle relaxant effects of thiocolchicoside.

Tolperisone: Another muscle relaxant with a different mechanism of action, primarily acting on the central nervous system.

Eperisone: Similar to tolperisone, it acts on the central nervous system to provide muscle relaxation.

Uniqueness of Thiocolchicoside: Thiocolchicoside is unique due to its dual action as a muscle relaxant and anti-inflammatory agent. Its ability to antagonize both nicotinic acetylcholine receptors and GABA A receptors sets it apart from other muscle relaxants .

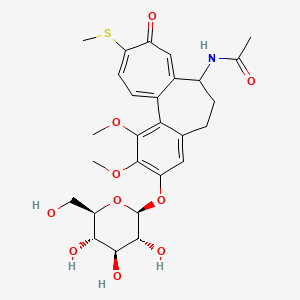

Eigenschaften

Molekularformel |

C27H33NO10S |

|---|---|

Molekulargewicht |

563.6 g/mol |

IUPAC-Name |

N-[1,2-dimethoxy-10-methylsulfanyl-9-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |

InChI |

InChI=1S/C27H33NO10S/c1-12(30)28-16-7-5-13-9-18(37-27-24(34)23(33)22(32)19(11-29)38-27)25(35-2)26(36-3)21(13)14-6-8-20(39-4)17(31)10-15(14)16/h6,8-10,16,19,22-24,27,29,32-34H,5,7,11H2,1-4H3,(H,28,30)/t16?,19-,22-,23+,24-,27-/m1/s1 |

InChI-Schlüssel |

LEQAKWQJCITZNK-MSQQGMGVSA-N |

SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC4C(C(C(C(O4)CO)O)O)O |

Isomerische SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Kanonische SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC4C(C(C(C(O4)CO)O)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.